molecular formula C17H16N4OS B5514198 5-[(4-phenyl-1-piperazinyl)carbonyl]-1,2,3-benzothiadiazole

5-[(4-phenyl-1-piperazinyl)carbonyl]-1,2,3-benzothiadiazole

Cat. No. B5514198
M. Wt: 324.4 g/mol
InChI Key: XKSSASBIHFSVTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-phenyl-1-piperazinyl)carbonyl]-1,2,3-benzothiadiazole, also known as BTD, is a chemical compound that has been studied for its potential applications in scientific research. BTD is a heterocyclic compound containing a benzene ring and a thiadiazole ring, and it has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 5-[(4-phenyl-1-piperazinyl)carbonyl]-1,2,3-benzothiadiazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 5-[(4-phenyl-1-piperazinyl)carbonyl]-1,2,3-benzothiadiazole has been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and proliferation. 5-[(4-phenyl-1-piperazinyl)carbonyl]-1,2,3-benzothiadiazole has also been shown to inhibit the activity of histone deacetylases, which are involved in gene expression and DNA repair.
Biochemical and Physiological Effects
5-[(4-phenyl-1-piperazinyl)carbonyl]-1,2,3-benzothiadiazole has a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and neuroprotective effects. 5-[(4-phenyl-1-piperazinyl)carbonyl]-1,2,3-benzothiadiazole has also been shown to have anti-inflammatory effects, as it inhibits the production of inflammatory cytokines and chemokines. 5-[(4-phenyl-1-piperazinyl)carbonyl]-1,2,3-benzothiadiazole has been shown to have low toxicity and is generally well-tolerated in laboratory experiments.

Advantages and Limitations for Lab Experiments

The advantages of using 5-[(4-phenyl-1-piperazinyl)carbonyl]-1,2,3-benzothiadiazole in laboratory experiments include its low toxicity, high purity, and reliable synthesis method. 5-[(4-phenyl-1-piperazinyl)carbonyl]-1,2,3-benzothiadiazole has also been shown to have a variety of potential applications in scientific research, particularly in cancer research and neuroscience. The limitations of using 5-[(4-phenyl-1-piperazinyl)carbonyl]-1,2,3-benzothiadiazole in laboratory experiments include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are many potential future directions for research on 5-[(4-phenyl-1-piperazinyl)carbonyl]-1,2,3-benzothiadiazole, including further studies on its mechanism of action, potential side effects, and applications in other areas of scientific research. 5-[(4-phenyl-1-piperazinyl)carbonyl]-1,2,3-benzothiadiazole has been shown to have potential applications in the treatment of various diseases, including cancer and neurodegenerative diseases, and further research is needed to fully understand its potential therapeutic effects. Additionally, 5-[(4-phenyl-1-piperazinyl)carbonyl]-1,2,3-benzothiadiazole could be used as a tool for studying the role of protein kinase C and histone deacetylases in cell signaling and gene expression.

Synthesis Methods

The synthesis of 5-[(4-phenyl-1-piperazinyl)carbonyl]-1,2,3-benzothiadiazole involves several steps, including the reaction of aniline with thionyl chloride to form an intermediate compound, which is then reacted with 2-aminobenzoic acid to produce the final product. The synthesis of 5-[(4-phenyl-1-piperazinyl)carbonyl]-1,2,3-benzothiadiazole has been optimized to produce high yields and purity, and it has been shown to be a reliable method for producing the compound.

Scientific Research Applications

5-[(4-phenyl-1-piperazinyl)carbonyl]-1,2,3-benzothiadiazole has been studied for its potential applications in scientific research, particularly in the areas of cancer research and neuroscience. In cancer research, 5-[(4-phenyl-1-piperazinyl)carbonyl]-1,2,3-benzothiadiazole has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. 5-[(4-phenyl-1-piperazinyl)carbonyl]-1,2,3-benzothiadiazole has also been studied for its potential neuroprotective effects, as it has been shown to protect neurons from oxidative stress and inflammation.

properties

IUPAC Name

1,2,3-benzothiadiazol-5-yl-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c22-17(13-6-7-16-15(12-13)18-19-23-16)21-10-8-20(9-11-21)14-4-2-1-3-5-14/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKSSASBIHFSVTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)SN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[1,2,3]thiadiazol-5-yl-(4-phenyl-piperazin-1-yl)-methanone

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